molecular formula C₁₀H₁₄N₂O₄S B014684 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 21753-19-5

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Cat. No. B014684
CAS RN: 21753-19-5
M. Wt: 258.3 g/mol
InChI Key: NOFBBVASBDIESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves multiple strategies. For instance, Tye and Skinner (2002) explored synthetic routes towards derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid, highlighting the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents for the imination of the key sulfoxide methyl 3-(phenylsulfinyl)propanoate. This process was pivotal in preparing target compounds with interesting conformational properties, suggesting a similar approach could be applicable for the synthesis of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid (Tye & Skinner, 2002).

Molecular Structure Analysis

The molecular structure of compounds like 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid often reveals fascinating aspects such as intramolecular H-bonds and conformational behaviors in solution, as indicated by the synthesis and structure elucidation of related derivatives (Tye & Skinner, 2002). These structural analyses are crucial for understanding the compound's potential interactions and stability.

Chemical Reactions and Properties

The chemical reactions involving sulfonamide and amino acid derivatives are complex and varied. The reactivity and interaction of such compounds with different reagents under various conditions can lead to a multitude of products, each with distinct properties and potential applications. The work by Tye and Skinner (2002) on 3-(Phenylsulfonimidoyl)propanoate derivatives provides insights into such chemical behaviors and the resulting conformational properties, which could be extrapolated to understand the reactions and properties of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid.

Physical Properties Analysis

The physical properties of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, such as solubility, melting point, and crystalline structure, would be influenced by its molecular composition and structural features. Studies on related compounds suggest that intramolecular interactions, particularly hydrogen bonding, play a significant role in defining these properties (Tye & Skinner, 2002).

Chemical Properties Analysis

The chemical properties of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, including its reactivity, stability, and interaction with various chemical reagents, would be essential for its potential applications in synthesis and other chemical processes. The synthesis of similar sulfonamide derivatives indicates that the functional groups present in such compounds are reactive centers that can undergo various chemical transformations, contributing to the compound's versatile chemical properties (Tye & Skinner, 2002).

Scientific Research Applications

Synthesis and Derivative Formation

  • The synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoate, including those related to 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, has been explored. Strategies like using O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents have been investigated. These derivatives exhibit interesting conformational properties and potential for intramolecular H-bonds (Tye & Skinner, 2002).

Biochemical Applications

  • The compound has been utilized in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial-based surrogate biocatalytic systems. This approach aids in the structural characterization of metabolites by NMR, supporting drug metabolism studies (Zmijewski et al., 2006).

Polymer Modification

  • It's been used in the functional modification of hydrogels through condensation reactions with various amines. These modifications have shown to increase the thermal stability of the polymers and are evaluated for their antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).

Pharmacological Research

  • In pharmacological research, the compound has been part of studies focusing on enzyme-linked immunosorbent assays (ELISA) for the analysis of milk samples. This involves generating broad specificity antibodies for sulfonamide antibiotics (Adrián et al., 2009).

Genetic Engineering

  • The compound has been genetically encoded in Saccharomyces cerevisiae for the selective and efficient biosynthetic incorporation into proteins. This application is significant for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo (Summerer et al., 2006).

Solvent-Free Synthesis

  • It has been employed in the solvent-free aminolysis of 1,2-epoxides, a key step in the synthesis of certain ionic liquids. This environmentally friendly synthesis method showcases the compound's role in developing new classes of ionic liquids (Fringuelli et al., 2004).

Safety And Hazards

The safety and hazards of “3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid” are not well-documented. However, it’s important to handle all chemical compounds with care and appropriate safety measures.


Future Directions

properties

IUPAC Name

3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFBBVASBDIESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

CAS RN

21753-19-5, 24571-53-7
Record name NSC263145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC85420
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.